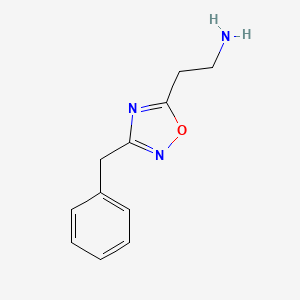

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with an appropriate nitrile oxide precursor. The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

In a study examining the structure-activity relationship of oxadiazole derivatives, it was found that modifications to the oxadiazole core could enhance anticancer activity. The compound exhibited an IC50 value in the micromolar range against MCF-7 cells, indicating its potential as a lead compound for further development into anticancer drugs .

Neuroprotective Effects

Another promising application of this compound is its neuroprotective properties. Research has suggested that oxadiazole derivatives can inhibit neuroinflammation and protect neuronal cells from apoptosis. The activation of anti-apoptotic pathways through the modulation of p53 expression has been observed, suggesting that compounds like this compound could be beneficial in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that are implicated in disease processes. For example, some oxadiazole derivatives have shown inhibitory effects on histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases. In vitro studies demonstrated that certain analogs could inhibit HDAC activity at low nanomolar concentrations .

Antimicrobial Properties

There is also emerging evidence supporting the antimicrobial activity of 1,2,4-oxadiazole derivatives. Compounds with this scaffold have been tested against a range of bacterial strains and have shown promising results in inhibiting growth, making them candidates for further development as antimicrobial agents .

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study involving this compound:

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant cell death was observed at concentrations above 10 µM with an IC50 value determined to be approximately 6 µM.

This study indicates the potential for developing this compound into an effective anticancer therapeutic agent.

Case Study: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of oxadiazole derivatives:

- Objective : To assess the impact on neuronal cell survival under oxidative stress conditions.

- Method : Neuronal cells were exposed to hydrogen peroxide with and without treatment of the oxadiazole derivative.

- Results : The treated group showed a marked reduction in apoptosis markers compared to controls.

These findings suggest that this compound may hold therapeutic potential for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Oxadiazole: A basic scaffold with similar properties.

1,3,4-Oxadiazole: Another regioisomer with different electronic properties.

Benzylamine: A simpler amine with similar reactivity at the amine group.

Uniqueness

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both the oxadiazole ring and the benzyl group, which confer specific electronic and steric properties that can be exploited in various applications .

Biologische Aktivität

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzyl group attached to a 1,2,4-oxadiazole ring. The synthesis of this compound typically involves cyclization reactions of amidoximes with appropriate reagents under controlled conditions .

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of this compound. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| MEL-8 | 12.00 | Doxorubicin |

Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through modulation of key signaling pathways, including upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that oxadiazole derivatives can effectively combat various bacterial strains:

- Activity Against Pathogens : The compound has shown efficacy against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium, with rapid killing kinetics observed in time-kill assays .

| Pathogen | MIC (µg/mL) | Killing Time (h) |

|---|---|---|

| C. difficile | 6 | 3 |

| E. faecium | 8 | 1 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound modulates apoptotic pathways by influencing protein interactions related to cell survival and death.

- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, enhancing its therapeutic potential against cancer and infections.

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving MCF-7 cells treated with oxadiazole derivatives showed a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy : Clinical evaluations demonstrated rapid eradication of C. difficile infections in patients treated with modified oxadiazole compounds.

Eigenschaften

IUPAC Name |

2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOHYRKSBOVZKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.